Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate
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Overview
Description
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is an organic compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a hydroxy group attached to a pent-4-enoate backbone. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate can be synthesized through various synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)acrylic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process typically involves the use of a strong acid catalyst and elevated temperatures to drive the esterification reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pent-4-enoate backbone can be reduced to form a saturated ester.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-2-(trifluoromethyl)pent-4-enoate.
Reduction: Formation of methyl 2-hydroxy-2-(trifluoromethyl)pentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in drug design and development. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-(difluoromethyl)pent-4-enoate
- Methyl 2-hydroxy-2-(trifluoromethyl)but-3-enoate
- Methyl 2-hydroxy-2-(trifluoromethyl)hex-5-enoate
Uniqueness
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate stands out due to its specific combination of a trifluoromethyl group and a hydroxy group on a pent-4-enoate backbone. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H16F3NO4 |
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Molecular Weight |
331.29 g/mol |
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pent-4-enoate |
InChI |
InChI=1S/C15H16F3NO4/c1-3-9-14(12(20)22-2,15(16,17)18)19-13(21)23-10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,19,21) |
InChI Key |
ULOQBLQSSMPLBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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